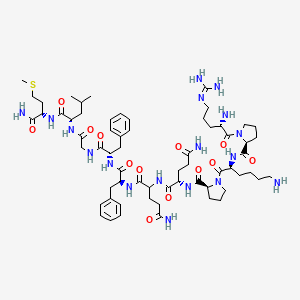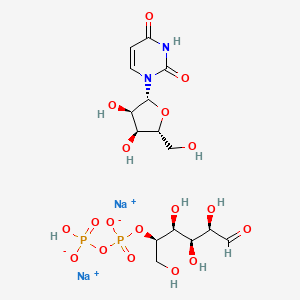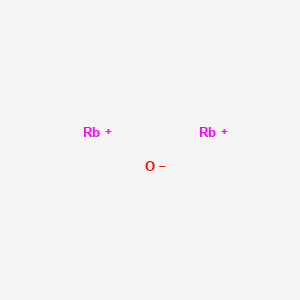
Rubidium(1+),hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium(1+),hydroxide, also known as rubidium hydroxide, is an inorganic compound with the chemical formula RbOH. It consists of rubidium cations (Rb+) and hydroxide anions (OH-). This compound is a colorless solid that is highly caustic and is commercially available as aqueous solutions from a few suppliers . Rubidium hydroxide is a lesser-known member of the alkali metal hydroxides group, which includes compounds like sodium hydroxide and potassium hydroxide .
Vorbereitungsmethoden
Rubidium hydroxide is typically produced in a laboratory setting by the reaction of rubidium metal with water. The balanced chemical equation for this reaction is:
[ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ]
This reaction signifies the creation of rubidium hydroxide (RbOH) and hydrogen gas (H2) as products . Industrial production methods are not as common due to the availability of more cost-effective alternatives like sodium hydroxide and potassium hydroxide .
Analyse Chemischer Reaktionen
Rubidium hydroxide, like other strong bases, undergoes several types of chemical reactions:
-
Reaction with Acids: : Rubidium hydroxide reacts with acids to form rubidium salts and water. For example: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ]
-
Reaction with Carbon Dioxide: : It reacts with carbon dioxide to form rubidium carbonate: [ 2\text{RbOH} + \text{CO}_2 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} ]
-
Reaction with Halogens: : Rubidium hydroxide can react with halogens to form rubidium halides. For example: [ 2\text{RbOH} + \text{Cl}_2 \rightarrow 2\text{RbCl} + \text{H}_2\text{O} + \text{O}_2 ]
These reactions typically occur under standard conditions and produce major products like rubidium chloride, rubidium carbonate, and rubidium halides .
Wissenschaftliche Forschungsanwendungen
Rubidium hydroxide has found applications in several scientific research fields:
Chemical Synthesis: It is used in the synthesis of other rubidium compounds and as a strong base in organic chemistry.
Analytical Chemistry: Rubidium hydroxide is used in various analytical chemistry applications, including the preparation of rubidium salts.
Specialty Glasses and Ceramics: It is used in the manufacturing of specialty glasses and ceramics.
Energy and Nanotechnology:
Wirkmechanismus
Rubidium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form rubidium cations (Rb+) and hydroxide anions (OH-), which can then participate in various chemical reactions. The hydroxide ions are highly reactive and can neutralize acids, form precipitates with metal ions, and act as nucleophiles in organic reactions .
Vergleich Mit ähnlichen Verbindungen
Rubidium hydroxide is similar to other alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, potassium hydroxide, and cesium hydroxide. it is less commonly used due to its higher cost and the availability of more cost-effective alternatives. Here are some comparisons:
Lithium Hydroxide (LiOH): Used in carbon dioxide scrubbers for spacecraft and submarines.
Sodium Hydroxide (NaOH): Widely used in industrial processes, including paper manufacturing and soap production.
Potassium Hydroxide (KOH): Used in the production of biodiesel and as an electrolyte in alkaline batteries.
Cesium Hydroxide (CsOH): Used in organic synthesis and as a catalyst in polymerization reactions .
Rubidium hydroxide’s uniqueness lies in its specific applications in catalysis and specialty glass manufacturing, where its properties offer distinct advantages .
Eigenschaften
Molekularformel |
ORb2 |
|---|---|
Molekulargewicht |
186.935 g/mol |
IUPAC-Name |
oxygen(2-);rubidium(1+) |
InChI |
InChI=1S/O.2Rb/q-2;2*+1 |
InChI-Schlüssel |
YIONJVUULJNSMK-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[Rb+].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)


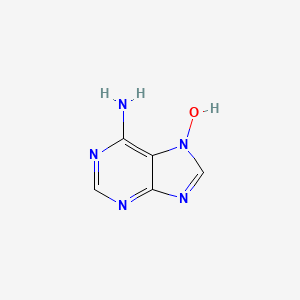
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

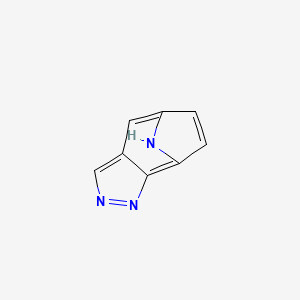
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)

